4,8-Dichloro-2-(trifluoromethyl)quinoline

Lipophilicity Drug Design Physicochemical Properties

4,8-Dichloro-2-(trifluoromethyl)quinoline delivers a distinct 4,8-Cl₂-2-CF₃ scaffold unmatched by 4,7-dichloro or 2,8-bis(trifluoromethyl) analogues. This substitution pattern governs SNAr regioselectivity for reproducible API synthesis. With TPSA 12.9 Ų (below BBB threshold) and XLogP 4.4, it is quantitatively suited for CNS-penetrant drug discovery. Zero rotatable bonds provide conformational rigidity. ≥95% purity with full characterization. Ideal for antimalarial SAR, agrochemical R&D, and analytical standards.

Molecular Formula C10H4Cl2F3N
Molecular Weight 266.04 g/mol
CAS No. 18706-35-9
Cat. No. B104743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloro-2-(trifluoromethyl)quinoline
CAS18706-35-9
Molecular FormulaC10H4Cl2F3N
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F
InChIInChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
InChIKeyILLBOMMZLXFMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dichloro-2-(trifluoromethyl)quinoline (CAS 18706-35-9): Chemical Class, Physicochemical Profile, and Core Industrial Relevance


4,8-Dichloro-2-(trifluoromethyl)quinoline (CAS 18706-35-9) is a halogenated quinoline derivative with the molecular formula C₁₀H₄Cl₂F₃N and a molecular weight of 266.04 g/mol [1]. It features chlorine substituents at the 4- and 8-positions and a trifluoromethyl group at the 2-position of the quinoline scaffold. The compound is a solid at ambient temperature with a computed XLogP3-AA of 4.4, a topological polar surface area of 12.9 Ų, and no hydrogen bond donors [1]. Its structural configuration—specifically the 4,8-dichloro substitution pattern combined with the 2-trifluoromethyl group—defines its utility as a versatile synthetic intermediate in pharmaceutical and agrochemical research programs .

Why 4,8-Dichloro-2-(trifluoromethyl)quinoline (18706-35-9) Cannot Be Readily Substituted with Other Quinoline Intermediates


In medicinal and agrochemical synthesis, quinoline scaffolds are not interchangeable reagents. The specific substitution pattern dictates both the reactivity profile in downstream transformations and the physicochemical properties of final active pharmaceutical ingredients. For 4,8-dichloro-2-(trifluoromethyl)quinoline, the combination of chlorine atoms at positions 4 and 8 with a trifluoromethyl group at position 2 creates a distinct electronic environment that governs regioselectivity in nucleophilic aromatic substitution (SNAr) reactions [1]. Substituting this compound with alternatives such as 4,7-dichloroquinoline, 4-chloro-2-(trifluoromethyl)quinoline, or 2,8-bis(trifluoromethyl)-4-chloroquinoline fundamentally alters the electronic landscape of the quinoline ring, which can lead to divergent reaction outcomes, altered intermediate stability, and ultimately different pharmacological profiles in target molecules [2]. The quantitative evidence below establishes precisely where 4,8-dichloro-2-(trifluoromethyl)quinoline demonstrates measurable differentiation.

Quantitative Differentiation Evidence for 4,8-Dichloro-2-(trifluoromethyl)quinoline (18706-35-9): Comparative Reactivity, Physicochemical Properties, and Synthetic Utility


Lipophilicity Comparison: 4,8-Dichloro-2-(trifluoromethyl)quinoline vs. 4,7-Dichloroquinoline and 4-Chloro-2-(trifluoromethyl)quinoline

The computed lipophilicity (XLogP3-AA) of 4,8-dichloro-2-(trifluoromethyl)quinoline is 4.4, reflecting the combined contribution of two chlorine substituents and a trifluoromethyl group [1]. This value represents a measurable increase in lipophilicity compared to 4,7-dichloroquinoline, which lacks the trifluoromethyl group and has an estimated XLogP of approximately 3.2-3.5 [2]. Conversely, the target compound exhibits lower lipophilicity than 2,8-bis(trifluoromethyl)-4-chloroquinoline (estimated XLogP ~5.0-5.5), which contains an additional trifluoromethyl group . This intermediate lipophilicity profile positions 4,8-dichloro-2-(trifluoromethyl)quinoline as a balanced scaffold for further functionalization without introducing excessive hydrophobicity that could compromise aqueous solubility in final drug candidates.

Lipophilicity Drug Design Physicochemical Properties

Polar Surface Area Comparison: Implications for Blood-Brain Barrier Permeability

The topological polar surface area (TPSA) of 4,8-dichloro-2-(trifluoromethyl)quinoline is calculated as 12.9 Ų [1]. This value is substantially lower than that of 4,7-dichloroquinoline (TPSA = 12.9 Ų—identical due to same heteroatom count and ring topology) but critically differs from 4-aminoquinoline derivatives such as chloroquine (TPSA ≈ 28.2 Ų) and amodiaquine (TPSA ≈ 45.2 Ų) [2]. The TPSA value below 60-70 Ų is a recognized threshold associated with enhanced blood-brain barrier (BBB) permeability [3]. The 12.9 Ų TPSA of 4,8-dichloro-2-(trifluoromethyl)quinoline positions it as a favorable scaffold for designing CNS-penetrant agents, whereas 4-aminoquinoline analogs with higher TPSA values may face BBB penetration limitations.

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Rotatable Bond Count and Molecular Rigidity: Comparison with Mefloquine Pharmacophore

4,8-Dichloro-2-(trifluoromethyl)quinoline has a rotatable bond count of zero [1], indicating a completely rigid aromatic scaffold. This contrasts with the mefloquine pharmacophore, 2,8-bis(trifluoromethyl)quinolin-4-yl derivatives, which typically possess one or more rotatable bonds in their pendant side chains [2]. Rigid scaffolds can confer advantages in target binding through reduced entropic penalties upon complex formation and can simplify structure-activity relationship (SAR) interpretation by eliminating conformational variables [3]. The zero rotatable bond count of 4,8-dichloro-2-(trifluoromethyl)quinoline establishes it as a conformationally constrained building block for medicinal chemistry programs seeking to explore rigid analog series.

Molecular Rigidity Conformational Restriction Drug Design

Halogen Substitution Pattern Differentiation: 4,8-Dichloro vs. 4,7-Dichloro Isomers in Antimalarial SAR

While direct biological activity data for 4,8-dichloro-2-(trifluoromethyl)quinoline itself is limited in public literature, the positional effect of chlorine substitution on quinoline antimalarial activity is well-documented. 4,7-Dichloroquinoline derivatives demonstrate significant in vitro antiplasmodial activity with IC₅₀ values of 6.7 nM (chloroquine-sensitive strain) and 8.5 nM (chloroquine-resistant strain) against P. falciparum [1]. The 7-chloro substitution pattern is a critical pharmacophoric element in chloroquine and amodiaquine, whereas the 8-chloro substitution pattern in the target compound represents a distinct electronic and steric environment that may yield different SAR outcomes [2]. Research on hybrid trifluoromethylquinolines has established that combining the 2-trifluoromethyl group with appropriate 4-position substitution can yield compounds with IC₅₀ values as low as 0.083 µM against P. falciparum, demonstrating the viability of this scaffold class for antimalarial development [3].

Antimalarial Structure-Activity Relationship Halogen Position Effect

Electron-Withdrawing Group Configuration: Dual Chloro vs. Bis(trifluoromethyl) Substitution Patterns

The electronic configuration of 4,8-dichloro-2-(trifluoromethyl)quinoline differs fundamentally from 2,8-bis(trifluoromethyl)-4-chloroquinoline, the direct pharmacophoric precursor to mefloquine [1]. The bis(trifluoromethyl) analog contains two strongly electron-withdrawing CF₃ groups (at positions 2 and 8), whereas the target compound features one CF₃ group (position 2) and two chlorine atoms (positions 4 and 8). This substitution pattern modulates the electrophilicity at the 4-position, which is the primary site for nucleophilic aromatic substitution (SNAr) reactions used to introduce amine-containing side chains in antimalarial drug synthesis [2]. The reduced electron-withdrawing character of the target compound compared to the bis-CF₃ analog may influence reaction rates and regioselectivity in SNAr transformations, a parameter that must be empirically validated in specific synthetic protocols [3].

Electronic Effects Nucleophilic Aromatic Substitution Reactivity

Recommended Research and Industrial Applications for 4,8-Dichloro-2-(trifluoromethyl)quinoline (18706-35-9) Based on Quantitative Differentiation Evidence


Scaffold for CNS-Penetrant Drug Discovery Programs

With a TPSA of 12.9 Ų—well below the 60-70 Ų threshold associated with BBB permeability [1]—and a zero rotatable bond count providing complete conformational rigidity, 4,8-dichloro-2-(trifluoromethyl)quinoline is quantitatively positioned as an advantageous starting scaffold for CNS-targeted drug discovery. This is particularly relevant for programs seeking to develop brain-penetrant anti-infective or neurological agents, where the combination of low TPSA and intermediate lipophilicity (XLogP = 4.4) balances membrane permeability with aqueous solubility considerations.

Intermediate for Antimalarial Lead Optimization Requiring IP Differentiation

The 4,8-dichloro substitution pattern provides a structural departure from the extensively patented 7-chloroquinoline antimalarial scaffold (which shows IC₅₀ values of 6.7-8.5 nM against P. falciparum) [2]. Research on hybrid trifluoromethylquinolines has demonstrated that appropriately substituted derivatives can achieve potent antiplasmodial activity (IC₅₀ = 0.083 µM) [3]. 4,8-Dichloro-2-(trifluoromethyl)quinoline offers an underexplored substitution pattern for antimalarial SAR exploration with potential freedom-to-operate advantages relative to 7-chloro and bis(trifluoromethyl) quinoline scaffolds.

Building Block for Agrochemical Development Requiring Balanced Lipophilicity

The computed XLogP of 4.4 provides a measurable intermediate lipophilicity profile that is approximately 0.9-1.2 log units higher than 4,7-dichloroquinoline but ~0.6-1.1 log units lower than 2,8-bis(trifluoromethyl)-4-chloroquinoline [4]. This balanced lipophilicity is valuable for agrochemical programs seeking active ingredients with adequate foliar uptake (requiring sufficient lipophilicity for cuticle penetration) without excessive hydrophobicity that could limit phloem mobility or soil mobility characteristics.

Reference Standard for Analytical Method Development and Quality Control

With a molecular weight of 266.04 g/mol, a distinct isotopic pattern from two chlorine atoms (³⁵Cl/³⁷Cl ratio creating a characteristic mass spectral signature), and a trifluoromethyl group providing strong ¹⁹F NMR signal, 4,8-dichloro-2-(trifluoromethyl)quinoline serves as a well-characterized reference standard for LC-MS and quantitative NMR method development . Commercial availability at ≥95% purity enables its use as a system suitability standard in analytical workflows for quinoline-containing pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,8-Dichloro-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.